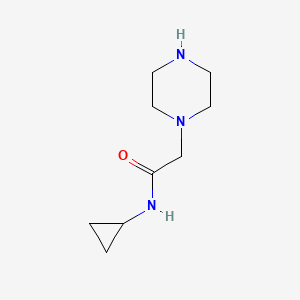

N-cyclopropyl-2-piperazin-1-ylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c13-9(11-8-1-2-8)7-12-5-3-10-4-6-12/h8,10H,1-7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGKMZFJVPGLJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407129 | |

| Record name | N-cyclopropyl-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847783-37-3 | |

| Record name | N-cyclopropyl-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclopropyl-2-(piperazin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-cyclopropyl-2-piperazin-1-ylacetamide: A Technical Guide to Its Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of N-cyclopropyl-2-piperazin-1-ylacetamide, a piperazine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the parent piperazine molecule and closely related analogs to provide well-founded estimations of its physicochemical characteristics. Detailed experimental protocols for the determination of these properties are also presented to facilitate further research and validation.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties for this compound are summarized below.

| Property | Value | Remarks |

| Molecular Formula | C9H17N3O | |

| Molecular Weight | 183.25 g/mol | [1] |

| pKa (estimated) | pKa1: ~4.5 - 5.5 pKa2: ~8.5 - 9.5 | Estimated based on piperazine (pKa1 ≈ 5.35, pKa2 ≈ 9.73) and the electron-withdrawing effect of the N-acetamide group and the electron-donating effect of the N-cyclopropyl group. Alkyl substitution on a piperazine nitrogen typically lowers the pKa.[2][3] |

| Aqueous Solubility | High | Piperazine and many of its salts are freely soluble in water.[4][5][6] The presence of polar functional groups (two nitrogen atoms and an amide) in this compound suggests high aqueous solubility. |

| LogP (predicted) | -0.5 | This predicted value from PubChem suggests the compound is hydrophilic.[7] |

Basicity and pKa

This compound possesses two basic nitrogen atoms within the piperazine ring, making it a dibasic compound. The basicity of these nitrogens is a key determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

The parent molecule, piperazine, has two distinct pKa values, approximately 5.35 and 9.73 at 25°C.[5] The substitution on the nitrogen atoms of the piperazine ring in this compound will influence these pKa values. The N-acetyl group is electron-withdrawing, which is expected to decrease the basicity (lower the pKa) of the adjacent nitrogen. Conversely, the N-cyclopropyl group is a small alkyl group and is expected to have a modest electron-donating effect, which would slightly increase basicity. Therefore, the pKa values of this compound are estimated to be slightly lower than those of unsubstituted piperazine.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and accurate method for determining the pKa of ionizable compounds.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH of the solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH of the solution after each addition.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a dibasic compound, two equivalence points and two half-equivalence points will be observed.

References

- 1. scbt.com [scbt.com]

- 2. uregina.ca [uregina.ca]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. Piperazine | 110-85-0 [chemicalbook.com]

- 7. PubChemLite - N-cyclopropyl-2-(piperazin-1-yl)acetamide (C9H17N3O) [pubchemlite.lcsb.uni.lu]

N-Cyclopropyl-2-piperazin-1-ylacetamide: A Technical Guide for Drug Development Professionals

CAS Number: 847783-37-3

For Research Use Only. Not for human or veterinary use. [1]

This technical guide provides an in-depth overview of N-cyclopropyl-2-piperazin-1-ylacetamide, a piperazine derivative with potential applications in drug discovery. While extensive research on this specific molecule is not publicly available, this document leverages data from structurally similar compounds to outline its potential physicochemical properties, synthesis, and biological activities. The information presented is intended for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

This compound is a small molecule featuring a central piperazine ring linked to a cyclopropyl acetamide moiety. The unique structural and physicochemical properties of the piperazine ring, a privileged scaffold in medicinal chemistry, contribute to its prevalence in a wide array of therapeutic agents.[1] The two nitrogen atoms in the piperazine ring provide a large polar surface area and opportunities for hydrogen bonding, which can enhance water solubility and oral bioavailability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇N₃O | [1] |

| Molecular Weight | 183.25 g/mol | [1] |

| InChI Key | PSGKMZFJVPGLJH-UHFFFAOYSA-N | [1] |

| Predicted ¹H NMR | Cyclopropyl protons: ~0.5-0.8 ppm (CH₂) and ~2.5-2.8 ppm (CH); Piperazine protons: ~2.4-3.0 ppm; Methylene protons (adjacent to carbonyl): ~3.0-3.2 ppm; Amide proton: ~7.8-8.2 ppm | [1] |

| Predicted ¹³C NMR | Cyclopropyl carbons: ~15-30 ppm (CH₂) and ~30-40 ppm (CH); Piperazine carbons: ~40-60 ppm; Methylene carbon (adjacent to carbonyl): ~50-60 ppm; Amide carbonyl carbon: ~170-175 ppm | [1] |

Synthesis

While a specific, detailed synthesis protocol for this compound is not widely published, several general methodologies for the synthesis of N-substituted-2-(piperazin-1-yl)acetamides are well-established. A common and direct approach involves the reaction of a substituted piperazine with a suitable electrophile like a chloroacetylated amine.[1]

Representative Synthetic Protocol: Amidation of Piperazine Acetic Acid

A plausible and efficient route to synthesize this compound is through the amidation of a piperazine-acetic acid precursor with cyclopropylamine. This reaction typically involves a coupling agent to facilitate the formation of the amide bond.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the piperazine-acetic acid precursor (1 equivalent) and cyclopropylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling Agent Addition: Add a peptide coupling reagent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.

DOT Diagram: Synthetic Workflow

Caption: General Synthetic Workflow for this compound.

Potential Biological Activities and Experimental Protocols

Based on the pharmacological profiles of analogous piperazine-acetamide derivatives, this compound is a candidate for screening in several therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.[1]

Anti-inflammatory Activity

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.

-

Nitrite Quantification: Measure the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent system.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

Antimicrobial Activity

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use a panel of clinically relevant bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Serial Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: Utilize a panel of human cancer cell lines, for instance, MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[2]

Table 2: Hypothetical Biological Activity Data Presentation

| Assay | Target/Organism | Endpoint | Result (Hypothetical) |

| Anti-inflammatory | RAW 264.7 cells | IC₅₀ (NO inhibition) | e.g., 15 µM |

| Antimicrobial | S. aureus | MIC | e.g., 32 µg/mL |

| Antimicrobial | E. coli | MIC | e.g., 64 µg/mL |

| Anticancer | MCF-7 cells | IC₅₀ (Cytotoxicity) | e.g., 25 µM |

| Anticancer | A549 cells | IC₅₀ (Cytotoxicity) | e.g., 40 µM |

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is unknown, insights can be drawn from its structural analogues. Piperazine derivatives have been shown to interact with a variety of biological targets. For instance, some exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. In the context of cancer, they may induce apoptosis through pathways involving caspases or modulate the activity of protein kinases.

DOT Diagram: Potential Signaling Pathway in Cancer

Caption: Hypothetical apoptotic pathway induced by this compound.

DOT Diagram: Molecular Docking Workflow

Caption: A typical workflow for in silico molecular docking studies.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Although specific biological data for this compound is limited, the well-documented activities of its analogues suggest potential anti-inflammatory, antimicrobial, and anticancer properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to initiate further investigation into the therapeutic potential of this and related molecules. A systematic exploration of its structure-activity relationship (SAR) by synthesizing and evaluating a library of analogues would be a logical next step in the drug discovery process.[1]

References

An In-depth Technical Guide on N-cyclopropyl-2-piperazin-1-ylacetamide: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-2-piperazin-1-ylacetamide is a small molecule belonging to the broad class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry. While specific research on this particular compound is not extensively documented in publicly available literature, its structural motifs—a cyclopropyl group, an acetamide linker, and a piperazine ring—are present in numerous biologically active agents.[1] This technical guide provides a comprehensive overview of the molecule's structure, physicochemical properties, and a plausible synthetic route with detailed experimental protocols. Furthermore, based on the known activities of structurally related piperazine acetamides, this document explores its potential biological activities, with a focus on anticancer and antimicrobial applications. A hypothetical mechanism of action involving the PI3K/AKT signaling pathway and subsequent induction of apoptosis is presented, supported by diagrams generated using the DOT language. This guide aims to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel piperazine derivatives.

Molecular Structure and Physicochemical Properties

This compound is comprised of a central piperazine ring, with one nitrogen atom substituted with an acetamido group which is further substituted with a cyclopropyl ring. The other nitrogen of the piperazine ring is unsubstituted.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-cyclopropyl-2-(piperazin-1-yl)acetamide | PubChem |

| CAS Number | 847783-37-3 | Santa Cruz Biotechnology |

| Molecular Formula | C9H17N3O | PubChem |

| Molecular Weight | 183.25 g/mol | Santa Cruz Biotechnology |

| SMILES | C1CC1NC(=O)CN2CCNCC2 | PubChem |

| InChIKey | PSGKMZFJVPGLJH-UHFFFAOYSA-N | PubChem |

| Predicted XlogP | -0.5 | PubChemLite[2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 55.4 Ų | PubChem |

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available reagents: piperazine and 2-chloro-N-cyclopropylacetamide.

Detailed Experimental Protocols

Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide

This step involves the acylation of cyclopropylamine with chloroacetyl chloride.

-

Materials:

-

Cyclopropylamine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-cyclopropylacetamide.

-

The product can be purified by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of this compound

This step involves the N-alkylation of piperazine with the previously synthesized 2-chloro-N-cyclopropylacetamide. To favor mono-alkylation, a large excess of piperazine is typically used.

-

Materials:

-

2-chloro-N-cyclopropylacetamide (from Step 1)

-

Piperazine (large excess, e.g., 5-10 equivalents)

-

Potassium carbonate (or another suitable base)

-

Acetonitrile or Dimethylformamide (DMF) as solvent

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve a large excess of piperazine in acetonitrile or DMF.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add 2-chloro-N-cyclopropylacetamide (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

-

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O stretch.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of piperazine acetamide derivatives has shown significant promise in various therapeutic areas.[1]

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of piperazine-containing compounds.[3][4][5] These derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. A common mechanism of action involves the inhibition of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT pathway.[6][7]

Hypothesized Anticancer Signaling Pathway

Based on the literature for analogous compounds, it is plausible that this compound could exert its anticancer effects by inhibiting the PI3K/AKT signaling pathway, leading to caspase-dependent apoptosis.

Antimicrobial Potential

Piperazine derivatives are also well-known for their antimicrobial properties.[8][9] The mechanism of action for their antibacterial and antifungal effects can vary but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, a series of in vitro assays can be performed.

Table 2: Experimental Protocols for Biological Evaluation

| Assay | Methodology | Purpose |

| MTT Assay | 1. Seed cancer cells in a 96-well plate and allow them to adhere overnight.2. Treat the cells with various concentrations of the test compound for 24-72 hours.3. Add MTT solution and incubate for 2-4 hours.4. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.5. Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability. | To assess the cytotoxic effect of the compound on cancer cell lines. |

| Caspase-Glo® 3/7 Assay | 1. Seed cells in a 96-well plate and treat with the test compound.2. Add the Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.3. Incubate at room temperature.4. Measure the luminescence, which is proportional to the amount of caspase-3/7 activity. | To quantify the induction of apoptosis by measuring the activity of executioner caspases. |

| Broth Microdilution Assay | 1. Prepare serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.2. Inoculate each well with a standardized suspension of the target microorganism.3. Incubate the plate under appropriate conditions.4. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth of the microorganism. | To determine the antimicrobial activity of the compound against various bacteria and fungi. |

Conclusion

This compound represents a molecule of interest within the pharmacologically significant class of piperazine derivatives. Although specific data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established methodologies and the known properties of its analogues. The proposed anticancer and antimicrobial activities, potentially mediated through the inhibition of key signaling pathways like PI3K/AKT, warrant further investigation. The experimental protocols and conceptual diagrams presented herein offer a solid starting point for researchers aiming to explore the therapeutic potential of this and related novel chemical entities.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 4. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Synthesis of N-cyclopropyl-2-piperazin-1-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for N-cyclopropyl-2-piperazin-1-ylacetamide, a molecule of interest in medicinal chemistry and drug discovery. This document outlines the synthetic route, detailed experimental protocols, and expected analytical data.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an activated acetamide intermediate, 2-chloro-N-cyclopropylacetamide, from the reaction of cyclopropylamine with chloroacetyl chloride. The subsequent step is a nucleophilic substitution reaction where piperazine displaces the chloride from 2-chloro-N-cyclopropylacetamide to yield the final product.

A strategic consideration in the second step is the management of reactivity at the two secondary amine positions of piperazine to favor mono-alkylation and minimize the formation of the di-substituted byproduct. This can be controlled by using a large excess of piperazine.

Below is a graphical representation of the overall synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide

This procedure details the acylation of cyclopropylamine to form the key intermediate, 2-chloro-N-cyclopropylacetamide.

Materials:

-

Cyclopropylamine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane to the cooled reaction mixture dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-cyclopropylacetamide.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

This procedure describes the nucleophilic substitution reaction between 2-chloro-N-cyclopropylacetamide and piperazine. To favor mono-substitution, a significant excess of piperazine is used.

Materials:

-

2-chloro-N-cyclopropylacetamide

-

Piperazine

-

Potassium carbonate (or another suitable base)

-

Acetonitrile or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, combine 2-chloro-N-cyclopropylacetamide (1.0 equivalent), a large excess of piperazine (5-10 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile or DMF.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in water and extract with ethyl acetate. The excess piperazine will largely remain in the aqueous layer.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize the key properties and expected analytical data for the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇N₃O |

| Molecular Weight | 183.25 g/mol [1] |

| CAS Number | 847783-37-3[1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Cyclopropyl CH: 2.5-2.8 ppm; Cyclopropyl CH₂: 0.4-0.8 ppm; Piperazine CH₂: 2.5-3.5 ppm; Methylene (CH₂CO): 3.0-3.5 ppm; Amide NH: 7.5-8.5 ppm[1] |

| ¹³C NMR | Cyclopropyl CH: 30-40 ppm; Cyclopropyl CH₂: 15-30 ppm; Piperazine CH₂: 40-60 ppm; Methylene (CH₂CO): 50-60 ppm; Carbonyl C=O: 170-175 ppm[1] |

| Mass Spec (ESI+) | [M+H]⁺: m/z 184.1444 |

| IR | Amide N-H stretch: ~3300 cm⁻¹; C=O stretch: ~1650 cm⁻¹; C-N stretch: ~1200-1350 cm⁻¹ |

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and a simplified signaling pathway where a piperazine-containing molecule might be involved.

References

The Enigmatic Core: A Technical Whitepaper on N-cyclopropyl-2-(1-piperazinyl)acetamide and its Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound N-cyclopropyl-2-(1-piperazinyl)acetamide is a novel chemical entity with limited publicly available data. This whitepaper, therefore, provides a comprehensive overview of the therapeutic potential of the broader class of piperazine acetamide derivatives, drawing inferences for the title compound based on established structure-activity relationships. The experimental protocols and potential mechanisms of action described herein are illustrative and based on general principles of medicinal chemistry and pharmacology.

Introduction: The Piperazine Acetamide Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it an attractive moiety for modulating pharmacokinetic and pharmacodynamic profiles. When coupled with an acetamide linker, the resulting piperazine acetamide core offers a versatile platform for the development of novel therapeutics across various disease areas. The N-cyclopropyl substituent in N-cyclopropyl-2-(1-piperazinyl)acetamide introduces a lipophilic and metabolically stable group that can enhance binding to biological targets and improve oral bioavailability.

Piperazine derivatives have demonstrated a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. The specific biological activity is largely dictated by the nature of the substituents on the piperazine ring and the terminal acetamide group.

Physicochemical Properties of N-cyclopropyl-2-(1-piperazinyl)acetamide

While experimental data for N-cyclopropyl-2-(1-piperazinyl)acetamide is scarce, its fundamental physicochemical properties can be predicted. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C9H17N3O | Provides the elemental composition. |

| Molecular Weight | 183.25 g/mol | Influences diffusion and transport across biological membranes. |

| logP | ~0.5 - 1.5 | Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for good oral absorption and cell permeability. |

| Topological Polar Surface Area (tPSA) | 51.7 Ų | Suggests good potential for blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | These properties are critical for target binding and solubility. |

Note: These values are estimations and require experimental validation.

Potential Therapeutic Applications and Mechanistic Insights

Based on the activities of structurally related piperazine acetamides, N-cyclopropyl-2-(1-piperazinyl)acetamide could be investigated for several therapeutic applications. A plausible, yet hypothetical, mechanism of action could involve the modulation of a key signaling pathway implicated in disease.

Hypothetical Signaling Pathway: GPCR Modulation

Many piperazine-containing drugs target G-protein coupled receptors (GPCRs). A hypothetical signaling pathway where a piperazine acetamide derivative could act as an antagonist is depicted below.

In this conceptual pathway, the compound acts as an antagonist at a GPCR, preventing the binding of the endogenous ligand and thereby inhibiting downstream signaling cascades that lead to a specific cellular response.

Experimental Protocols

To elucidate the actual biological activity and mechanism of action of N-cyclopropyl-2-(1-piperazinyl)acetamide, a series of in vitro and in vivo experiments would be necessary.

General Synthesis of N-substituted-2-(1-piperazinyl)acetamides

A representative synthetic route for this class of compounds is provided below. This is a general procedure and may require optimization for the specific synthesis of N-cyclopropyl-2-(1-piperazinyl)acetamide.

Step 1: Synthesis of Ethyl 2-(1-piperazinyl)acetate

-

To a solution of piperazine (2 equivalents) in a suitable solvent (e.g., acetonitrile or ethanol) at room temperature, add ethyl 2-chloroacetate (1 equivalent) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the piperazine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(1-piperazinyl)acetate.

Step 2: Synthesis of N-cyclopropyl-2-(1-piperazinyl)acetamide

-

Dissolve ethyl 2-(1-piperazinyl)acetate (1 equivalent) and cyclopropylamine (1.2 equivalents) in a suitable solvent (e.g., methanol or ethanol).

-

Heat the reaction mixture to reflux for 8-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the final product.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and the purity should be assessed by high-performance liquid chromatography (HPLC).

In Vitro Biological Evaluation

A general workflow for the initial biological screening of a novel compound is outlined below.

Protocol for a Receptor Binding Assay (Example):

-

Prepare cell membranes expressing the target receptor of interest.

-

Incubate the membranes with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration.

-

Quantify the radioactivity of the filter-bound complex using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Future Directions and Conclusion

N-cyclopropyl-2-(1-piperazinyl)acetamide represents an intriguing, yet underexplored, chemical entity. The broader class of piperazine acetamide derivatives has shown significant promise in drug discovery. To unlock the therapeutic potential of the title compound, a systematic investigation into its synthesis, biological activity, and mechanism of action is warranted. The experimental frameworks provided in this whitepaper offer a roadmap for such an endeavor. Future research should focus on a broad biological screening to identify its primary targets, followed by more in-depth mechanistic studies and in vivo efficacy and safety evaluations. The insights gained from these studies will be crucial in determining the clinical viability of N-cyclopropyl-2-(1-piperazinyl)acetamide and its derivatives.

An In-depth Technical Guide on the Potential Mechanism of Action of N-cyclopropyl-2-piperazin-1-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of N-cyclopropyl-2-piperazin-1-ylacetamide is not extensively available in public literature. This guide synthesizes information from studies on structurally analogous compounds to infer its potential biological activities and mechanisms. The information presented herein is for research and informational purposes only.

Introduction

This compound is a small molecule featuring a central piperazine ring, a cyclopropyl group attached to an acetamide moiety, and a secondary amine. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets. Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, and antimicrobial effects.[1] The structural versatility of the piperazine nucleus allows for extensive modification to fine-tune a compound's biological activity and selectivity.[1]

This technical guide explores the potential mechanisms of action of this compound by examining the established activities of structurally related compounds. The primary inferred mechanisms include cholinesterase inhibition, cyclooxygenase-2 (COX-2) inhibition, antimicrobial and antifungal activity, and modulation of ion channels and receptors.

Inferred Mechanisms of Action and Supporting Data

Based on the pharmacological profiles of analogous compounds, this compound may exhibit activity through one or more of the following mechanisms:

Cholinesterase Inhibition

A significant number of piperazine and acetamide derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for Alzheimer's disease.[2]

Supporting Evidence from Analogous Compounds:

-

Derivatives of 2-(piperazin-1-yl)acetamide have been synthesized and evaluated as AChE and BChE inhibitors.[3]

-

A study on N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives identified compounds with potent AChE inhibitory activity.[4]

-

The mechanism involves the binding of the inhibitor to the active site of the cholinesterase enzyme, preventing the breakdown of acetylcholine.[5]

Quantitative Data from Analogous Compounds:

| Compound Class | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| Phthalimide-piperazine derivatives | Acetylcholinesterase | 16.42 ± 1.07 | Donepezil | 0.41 ± 0.09 |

| Benzamide-piperazine derivatives | Acetylcholinesterase | 0.0071 (for compound 4e) | Donepezil | 0.41 |

| Benzothiazole-piperazine derivatives | Acetylcholinesterase | >100 | Donepezil | 0.014 ± 0.0012 |

| 2-(9-acridinylamino)-2-oxoethyl piperazinecarbodithioate derivatives | Butyrylcholinesterase | 0.092 (for compound 4m) | Donepezil | 1.419 |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase and butyrylcholinesterase inhibitory activities of compounds are typically assessed using a spectrophotometric method developed by Ellman et al.[2][6][7]

-

Reagents:

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum).

-

Phosphate buffer (pH 8.0).

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the respective enzyme (AChE or BChE).

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

-

Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition of the enzyme activity for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cyclooxygenase-2 (COX-2) Inhibition

The acetamide moiety is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Piperazine-containing acetamide derivatives have been investigated as selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.[8]

Supporting Evidence from Analogous Compounds:

-

N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been explored for their potential as COX-2 inhibitors.

-

The design of selective COX-2 inhibitors often involves a central heterocyclic ring system with specific side chains that can fit into the larger active site of COX-2 compared to COX-1.[9]

Quantitative Data from Analogous Compounds:

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 1,2,3-Triazole-Benzenesulfonamide-NSAID hybrids | COX-2 | 0.04 (for compound 6b) | 329 |

| Imidazoline analogs | COX-2 | 0.3 (for compound 17) | Not specified |

| Thiazole-pyrimidine-acetamide hybrids | COX-2 | 1.03 (for compound 37) | 8.21 |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The ability of a compound to inhibit COX-1 and COX-2 is typically determined using an enzyme immunoassay (EIA) kit.[9][10]

-

Reagents:

-

Ovine COX-1 or human recombinant COX-2 enzyme.

-

Arachidonic acid as the substrate.

-

Prostaglandin screening EIA kit.

-

Test compound dissolved in a suitable solvent.

-

-

Procedure:

-

Pre-incubate the enzyme (COX-1 or COX-2) with the test compound at various concentrations at room temperature for a specified time.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a set time at 37°C.

-

Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using the EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound.

-

Determine the IC50 values for both COX-1 and COX-2.

-

The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

-

Antimicrobial and Antifungal Activity

The piperazine scaffold is a common feature in many antimicrobial and antifungal agents.[11] Studies on 2-(piperazin-1-yl)-N-1,3-thiazol-2-ylacetamides have shown significant antibacterial and antifungal properties.[11]

Supporting Evidence from Analogous Compounds:

-

Molecular docking studies of 2-(piperazin-1-yl)-N-1,3-thiazol-2-ylacetamide derivatives suggest that they may act by inhibiting key bacterial and fungal enzymes such as E. coli MurB and Candida albicans CYP51 and dihydrofolate reductase.[11]

-

Other piperazine derivatives have shown activity against a range of bacterial and fungal strains, including resistant strains like MRSA.[11]

Quantitative Data from Analogous Compounds (Minimum Inhibitory Concentration - MIC):

| Compound | Organism | MIC (µg/mL) |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | 2.5 ± 2.2 |

| PNT | S. aureus | 2.5 ± 0.0 |

| PNT | MRSA | 6.7 ± 2.9 |

| 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-substituted acetamide derivative | S. aureus | 22-26 |

| 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-substituted acetamide derivative | E. coli | 32 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Materials:

-

Bacterial or fungal strains.

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

96-well microtiter plates.

-

Test compound serially diluted in the appropriate broth.

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, add the appropriate broth to each well.

-

Perform serial two-fold dilutions of the test compound across the wells.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

T-type Calcium Channel (CaV3.2) Inhibition

Structurally related N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives have been identified as selective inhibitors of T-type calcium channels (CaV3.2).[1] These channels are involved in various physiological processes, and their inhibition can lead to antihypertensive effects.[1]

Experimental Protocol: Automated Electrophysiology for Ion Channel Activity

The activity of compounds on ion channels like CaV3.2 can be assessed using automated electrophysiology platforms.[12]

-

Cell Line:

-

Use a stable cell line expressing the human CaV3.2 channel (e.g., HEK-293 cells).

-

-

Procedure:

-

Cells are cultured and prepared for the automated patch-clamp system.

-

A whole-cell voltage-clamp configuration is established.

-

T-type calcium currents are elicited by a voltage step protocol (e.g., from a holding potential of -100 mV to a test potential of -30 mV).

-

The test compound is applied at various concentrations, and the effect on the peak current amplitude is measured.

-

Data is analyzed to determine the concentration-response curve and the IC50 value for the inhibition of the channel.

-

Visualizations

Potential Signaling Pathways

Experimental Workflow

Conclusion

While direct evidence for the mechanism of action of this compound is lacking, the extensive research on structurally similar piperazine and acetamide derivatives provides a strong basis for inferring its potential pharmacological activities. The most probable mechanisms of action include inhibition of cholinesterases, selective inhibition of COX-2, antimicrobial and antifungal effects, and modulation of ion channels such as T-type calcium channels.

Further investigation through the experimental protocols outlined in this guide is necessary to elucidate the precise mechanism of action and therapeutic potential of this compound. The provided data and methodologies from analogous compounds offer a solid foundation for initiating such research endeavors. The unique combination of the cyclopropyl and piperazine moieties may confer novel activity and selectivity profiles, making this compound an interesting candidate for further drug discovery and development efforts.

References

- 1. Discovery of N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives as T-type calcium channel (Cav3.2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide | 1214022-77-1 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. archivepp.com [archivepp.com]

- 9. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro human ion channel assays predictive of drug-induced seizure - PMC [pmc.ncbi.nlm.nih.gov]

N-cyclopropyl-2-piperazin-1-ylacetamide: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activity of N-cyclopropyl-2-piperazin-1-ylacetamide, a piperazine-containing compound with prospective therapeutic applications. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document aggregates and analyzes information from structurally analogous compounds to forecast its pharmacological profile. The guide covers potential antimicrobial and anticancer activities, supported by quantitative data from related piperazine derivatives. Detailed experimental protocols for key biological assays are provided, alongside visualizations of a hypothesized mechanism of action and a general experimental workflow to guide future research. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[2] Piperazine derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, antipsychotic, antidepressant, and anxiolytic activities.[2] The structural versatility of the piperazine nucleus allows for facile derivatization at the 1- and 4-positions, enabling the fine-tuning of biological activity and target selectivity.

This compound incorporates this privileged scaffold, featuring a cyclopropyl group attached to an acetamide linker at one nitrogen and a hydrogen at the other. The cyclopropyl moiety is a known bioisostere for larger groups and can influence metabolic stability and binding interactions. This guide explores the putative biological activities of this specific molecule by examining data from its structural congeners.

Predicted Biological Activities Based on Analogous Compounds

Based on the established activities of various N-substituted piperazine acetamides and related piperazine derivatives, this compound is predicted to exhibit potential antimicrobial and anticancer properties.

Potential Antimicrobial Activity

Numerous studies have reported the antimicrobial potential of piperazine derivatives against a range of bacterial and fungal pathogens.[3][4][5][6][7] The mechanism of action for some of these compounds is hypothesized to involve the inhibition of key bacterial enzymes, such as DNA gyrase.[8]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Piperazine Analogs

| Compound Class/Name | Target Organism(s) | MIC (µg/mL) | Reference |

| 2-(piperazin-1-yl)-N-1,3-thiazol-2-ylacetamides (various derivatives) | Listeria monocytogenes, MRSA, E. coli, P. aeruginosa | Potent activity reported, more effective than ampicillin against MRSA | [9][10] |

| (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride derivatives | Proteus vulgaris NCIM 2813 | 93.7 | [11] |

| N-Alkyl and N-Aryl piperazine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Significant activity reported | [7] |

| Novel Piperazine Derivative RL-308 | Shigella flexineri, S. aureus, MRSA | 2, 4, 16 | [3] |

Potential Anticancer Activity

The piperazine scaffold is a common feature in a variety of anticancer agents.[12][13][14][15] These compounds can exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation, such as the PI3K/AKT pathway.[12]

Table 2: In Vitro Anticancer Activity (IC50/GI50) of Selected Piperazine Analogs

| Compound Class/Name | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |

| Novel Piperazine Derivative targeting multiple signaling pathways | K562 (Chronic Myeloid Leukemia) | 0.06 - 0.16 | [12] |

| Thiazolinylphenyl-piperazines | LNCaP (Prostate) | 3.67 | [16] |

| Phenylpiperazine derivatives of 1,2-benzothiazine (BS130, BS230) | MCF7 (Breast Adenocarcinoma) | More cytotoxic than doxorubicin | [14] |

| N-[2-(5-chlorothiophen-2-yl)ethyl]piperazinyl quinolones | Various cancer cell lines | Significant cytotoxic activity reported | [17] |

| 4-amino-2H-benzo[h]chromen-2-one analog with piperazine | LNCaP-hr (Prostate) | 0.52 ± 0.11 | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the potential antimicrobial and anticancer activities of novel piperazine derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standardized methods for determining the MIC of a compound.[2][3]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

Standard antimicrobial agent (e.g., Ciprofloxacin) as a positive control

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

Inoculum Preparation: From a fresh 18-24 hour culture on an appropriate agar plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in MHB to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

-

Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, except for the negative control wells (broth only).

-

Controls:

-

Positive Control: Wells containing MHB and the bacterial inoculum (no test compound).

-

Negative Control: Wells containing only MHB.

-

Standard Control: Wells with a known antimicrobial agent undergoing serial dilution and inoculation.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a standard colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[12][13][15]

Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compound prepared by serial dilution in the culture medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Hypothesized Mechanisms and Workflows

Hypothesized Signaling Pathway: Inhibition of Bacterial DNA Gyrase

Molecular docking studies on some antimicrobial piperazine derivatives suggest that they may target bacterial DNA gyrase, an essential enzyme for DNA replication.[8] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Caption: Hypothesized inhibition of bacterial DNA gyrase by this compound.

General Experimental Workflow for Biological Activity Screening

The preclinical evaluation of a novel compound like this compound typically follows a structured workflow to assess its efficacy and mechanism of action.[13]

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijcmas.com [ijcmas.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijnrd.org [ijnrd.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study - PubMed [pubmed.ncbi.nlm.nih.gov]

N-cyclopropyl-2-piperazin-1-ylacetamide: A Technical Review of a Versatile Scaffold

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-cyclopropyl-2-piperazin-1-ylacetamide, a piperazine derivative with potential for broad pharmacological applications. Due to the limited volume of research exclusively focused on this specific molecule, this document leverages data from structurally similar piperazine-acetamide analogs to build a predictive profile of its chemical properties, potential biological activities, and relevant experimental methodologies. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of therapeutic agents, including those with antipsychotic, antidepressant, anxiolytic, anticancer, and antimicrobial effects.[1] The structural versatility of the piperazine nucleus, which allows for easy substitution at its nitrogen atoms, enables the fine-tuning of a compound's biological activity and selectivity for specific molecular targets.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are detailed in Table 1. These predicted values provide a baseline for understanding the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C9H17N3O | --INVALID-LINK-- |

| Molecular Weight | 183.25 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 183.13716 Da | --INVALID-LINK-- |

| XlogP (predicted) | -0.5 | --INVALID-LINK-- |

| Predicted CCS ([M+H]+) | 146.4 Ų | --INVALID-LINK-- |

Synthesis and Chemical Reactions

The synthesis of this compound and its analogs typically involves standard amide bond formation reactions. A general synthetic workflow is outlined below. Potential synthetic routes could include the palladium-catalyzed reaction of a piperazinyl halide with carbon monoxide and cyclopropylamine or hydroamination of an N-cyclopropyl-substituted alkyne with piperazine.[1]

References

An In-Depth Technical Guide on the Discovery and History of N-cyclopropyl-containing Kinase Inhibitors: A Case Study on TAK-593

Disclaimer: Direct, in-depth research and historical data specifically for "N-cyclopropyl-2-piperazin-1-ylacetamide" are not extensively available in public literature. Therefore, this guide focuses on a structurally related and well-documented compound, N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593) , to provide a representative technical overview in line with the core requirements of the query. TAK-593 is a potent kinase inhibitor that incorporates a cyclopropyl moiety, making it a relevant case study.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities. When combined with an acetamide linker and other functional groups, such as a cyclopropyl ring, these molecules can be fine-tuned to exhibit high potency and selectivity against various biological targets. This guide explores the discovery, mechanism of action, and synthetic pathways of cyclopropyl-containing kinase inhibitors, with a specific focus on TAK-593, a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitor.[1][2]

Discovery and History of TAK-593

The discovery of TAK-593 was the result of a strategic drug design approach involving the hybridization of two distinct imidazo[1,2-b]pyridazine scaffolds.[1][2] Researchers aimed to develop a potent inhibitor of VEGFR2, a key mediator of tumor angiogenesis.[1][2] Through a process of chemical optimization, TAK-593 emerged as a lead compound with exceptional inhibitory activity against VEGFR2.[1][2]

The development process involved synthesizing and evaluating a series of 2-acylamino-6-phenoxy-imidazo[1,2-b]pyridazine derivatives to establish a clear structure-activity relationship (SAR).[1][2] This systematic approach led to the identification of TAK-593 as a highly potent and selective inhibitor, demonstrating significant anti-tumor effects in preclinical models.[1][3]

Quantitative Pharmacological Data

The pharmacological profile of TAK-593 has been characterized by its potent inhibition of key kinases involved in angiogenesis and its strong anti-proliferative effects on endothelial cells.

Table 1: In Vitro Kinase Inhibitory Activity of TAK-593

| Target Kinase | IC50 (nM) |

| VEGFR1 | 3.2 |

| VEGFR2 (KDR) | 0.95 |

| VEGFR3 | 1.1 |

| PDGFRα | 4.3 |

| PDGFRβ | 13 |

| Data compiled from multiple sources.[1][2][4] |

Table 2: In Vitro Anti-proliferative Activity of TAK-593

| Cell Line | Stimulant | IC50 (nM) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF | 0.30 |

| Data compiled from multiple sources.[1][2][5] |

Mechanism of Action: Inhibition of VEGFR2 Signaling

Vascular Endothelial Growth Factor (VEGF) signaling, primarily through VEGFR2, is a critical pathway for angiogenesis.[1][2] The binding of VEGF to VEGFR2 triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[6]

TAK-593 acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of VEGFR2.[7] This action blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascade and suppressing tumor-associated angiogenesis.[1][2][3]

Experimental Protocols

Synthesis of TAK-593

The synthesis of TAK-593 involves a multi-step process, with a key step being the coupling of 6-iodoimidazo[1,2-b]pyridazine with an appropriate aminophenol, followed by amidation.[2]

Step 1: Synthesis of the aniline intermediate The 6-iodoimidazo[1,2-b]pyridazine is coupled with the appropriate aminophenol derivative to yield the corresponding aniline intermediate.[2]

Step 2: Amide formation The resulting aniline is treated with 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride to form the final amide product, TAK-593.[2]

In Vitro VEGFR2 Kinase Assay

The inhibitory activity of TAK-593 against VEGFR2 is determined using a non-radioisotopic assay system, such as the AlphaScreen™ kinase assay.[2]

Protocol:

-

The VEGFR2 enzyme, a biotinylated peptide substrate, and ATP are combined in a reaction buffer.

-

The test compound (TAK-593) at various concentrations is added to the mixture.

-

The reaction is initiated and incubated at room temperature.

-

AlphaScreen™ donor and acceptor beads are added to detect the phosphorylated substrate.

-

The signal is read on a suitable plate reader, and the IC50 value is calculated from the dose-response curve.[2]

HUVEC Proliferation Assay

The anti-proliferative effect of TAK-593 on endothelial cells is assessed using a cell viability assay, such as the Cell Counting Kit-8 (CCK-8).[8]

Protocol:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of TAK-593 in the presence of VEGF.

-

After a suitable incubation period (e.g., 72 hours), the CCK-8 reagent is added to each well.

-

Following further incubation, the absorbance is measured at 450 nm.

-

The IC50 value, representing the concentration that causes 50% inhibition of cell proliferation, is calculated from the dose-response curve.[8]

Conclusion

While specific data on this compound remains elusive, the detailed investigation of TAK-593 provides a valuable technical framework for understanding the discovery, development, and mechanism of action of related cyclopropyl-containing kinase inhibitors. The strategic design, potent pharmacological profile, and well-defined mechanism of action of TAK-593 highlight the therapeutic potential of this class of compounds in oncology and other diseases driven by aberrant kinase signaling. The methodologies and data presented serve as a comprehensive guide for researchers and professionals in the field of drug development.

References

- 1. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mch.estranky.sk [mch.estranky.sk]

- 3. Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of N-cyclopropyl-2-piperazin-1-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental solubility data for N-cyclopropyl-2-piperazin-1-ylacetamide is not publicly available. This guide provides a comprehensive overview of the standardized experimental protocols that would be employed to determine its solubility, along with a template for data presentation and a workflow visualization.

Introduction

This compound is a chemical compound of interest in pharmaceutical research. Understanding its solubility is a critical first step in the drug development process, as it directly influences bioavailability, formulation, and ultimately, therapeutic efficacy. This document outlines the established methodologies for determining the aqueous and non-aqueous solubility of such a compound.

Solubility Data

While specific quantitative data for this compound is not available, the following table serves as a template for how such data should be structured for clear comparison. The data would be obtained using the experimental protocols detailed in the subsequent section.

Table 1: Illustrative Solubility Data for this compound

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Method |

| Purified Water | 25 | 7.0 | Data Not Found | Shake-Flask |

| Phosphate Buffer | 37 | 7.4 | Data Not Found | Shake-Flask |

| Simulated Gastric Fluid (SGF) | 37 | 1.2 | Data Not Found | Shake-Flask |

| Simulated Intestinal Fluid (SIF) | 37 | 6.8 | Data Not Found | Shake-Flask |

| Ethanol | 25 | N/A | Data Not Found | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data Not Found | Shake-Flask |

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method . This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature, after a state of equilibrium has been reached between the dissolved and undissolved solid forms.

3.1. Thermodynamic Solubility Determination: The Shake-Flask Method

This protocol details the steps to ascertain the equilibrium solubility of a compound.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., purified water, buffered solutions, organic solvents)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

Procedure:

-

Preparation: An excess amount of solid this compound is added to a series of vials. The "excess" is crucial to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.

-